Cas no 856562-91-9 ((R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride)
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride
- Benzenemethanamine, 4-chloro-2-fluoro-α-methyl-, hydrochloride, (αR)- (9CI)
- (R)-1-(4-Chloro-2-fluorophenyl)ethanamine hydrochloride
- BENZENEMETHANAMINE, 4-CHLORO-2-FLUORO-ALPHA-METHYL-, (ALPHAR)-, HCL SALT
- (1R)-1-(4-chloro-2-fluorophenyl)ethanamine;hydrochloride
- CS-0197455
- (1R)-1-(4-chloro-2-fluorophenyl)ethanamine hydrochloride
- WS-00530
- 856562-91-9
- Benzenemethanamine, 4-chloro-2-fluoro-a-methyl-, (aR)- HYDROCHLORIDE
- SCHEMBL20791400
- N16827
- Benzenemethanamine, 4-chloro-2-fluoro-alpha-methyl-, (alphar)- hydrochloride salt
- (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine HCl
- MFCD24414699
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- Inchi: 1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
- InChI Key: DOKKUFKBMGQWFY-NUBCRITNSA-N
- SMILES: ClC1C=CC(=C(C=1)F)[C@@H](C)N.Cl
Computed Properties
- Exact Mass: 209.0174329g/mol
- Monoisotopic Mass: 209.0174329g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND584-200mg |
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride |
856562-91-9 | 95% | 200mg |
1409.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND584-50mg |
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride |
856562-91-9 | 95% | 50mg |
565.0CNY | 2021-07-10 | |
| eNovation Chemicals LLC | Y1230160-1g |
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride |
856562-91-9 | 95% | 1g |
$700 | 2024-06-03 | |
| Ambeed | A1186589-100mg |
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride |
856562-91-9 | 95% | 100mg |
$98.0 | 2025-04-16 | |
| Ambeed | A1186589-250mg |
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride |
856562-91-9 | 95% | 250mg |
$219.0 | 2025-04-16 | |
| Ambeed | A1186589-1g |
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride |
856562-91-9 | 95% | 1g |
$551.0 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268125-100mg |
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride |
856562-91-9 | 95% | 100mg |
¥847.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268125-250mg |
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride |
856562-91-9 | 95% | 250mg |
¥1266.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268125-1g |
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride |
856562-91-9 | 95% | 1g |
¥3640.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268125-5g |
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride |
856562-91-9 | 95% | 5g |
¥6893.00 | 2024-07-28 |
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride Suppliers
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride
Comprehensive Overview of (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride (CAS No. 856562-91-9)
The compound (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride (CAS No. 856562-91-9) is a chiral amine derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structural features, including the 4-chloro-2-fluorophenyl moiety and the (R)-enantiomer configuration, make it a valuable intermediate for developing bioactive molecules. Researchers and industries are increasingly interested in this compound due to its potential in drug discovery, particularly in targeting central nervous system (CNS) disorders and metabolic diseases.
One of the key reasons for the growing attention on (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride is its role in asymmetric synthesis. The chiral amine functionality is crucial for producing enantiomerically pure compounds, which are often required for high-efficacy pharmaceuticals. This aligns with the current trend in the pharmaceutical industry, where there is a strong emphasis on stereoselective synthesis and green chemistry to reduce waste and improve sustainability. The compound’s hydrochloride salt form also enhances its stability and solubility, making it more suitable for formulation studies.
In recent years, the demand for fluorinated compounds like (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride has surged due to their enhanced bioavailability and metabolic stability. Fluorination is a widely adopted strategy in medicinal chemistry, as evidenced by the increasing number of FDA-approved drugs containing fluorine atoms. This compound’s 2-fluorophenyl group contributes to its lipophilicity and binding affinity, making it a promising candidate for further optimization in drug development pipelines.
Another area of interest is the compound’s potential application in neuropharmacology. With the rising prevalence of neurological disorders such as Alzheimer’s and Parkinson’s disease, researchers are exploring novel amine-based scaffolds for therapeutic intervention. The (R)-enantiomer of this compound may offer advantages in receptor selectivity, a topic frequently searched by scientists and clinicians. Additionally, its 4-chloro substitution could influence its pharmacokinetic properties, a hot topic in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
From a synthetic chemistry perspective, (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride serves as a versatile building block. Its amine hydrochloride group allows for straightforward derivatization, enabling the creation of diverse chemical libraries for high-throughput screening. This is particularly relevant in the era of AI-driven drug discovery, where large datasets of chemical structures are analyzed to identify lead compounds. The compound’s CAS No. 856562-91-9 is often queried in chemical databases, reflecting its importance in academic and industrial research.
Environmental and regulatory considerations also play a role in the compound’s appeal. Unlike some traditional amine derivatives, (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride is designed with safer chemical profiles, aligning with global initiatives such as the Green Chemistry Principles. This makes it a preferable choice for sustainable manufacturing processes, a topic gaining traction among environmentally conscious stakeholders.
In summary, (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride (CAS No. 856562-91-9) is a multifaceted compound with broad applications in modern chemistry and pharmacology. Its chiral purity, fluorinated aromatic ring, and hydrochloride salt form contribute to its versatility and efficacy. As research continues to uncover new therapeutic avenues, this compound is poised to remain a focal point in scientific discussions and industrial applications.
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